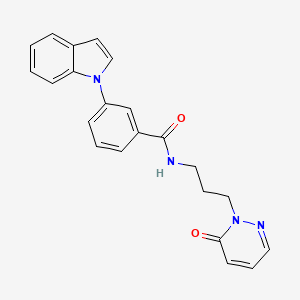
3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1H-indol-1-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS Number: 2034526-55-9) is a novel indole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C23H19N5O3S, with a molecular weight of 445.5 g/mol. The compound features an indole moiety linked to a pyridazine ring, which is a common structural motif in biologically active compounds.
Biological Activity Overview
Research indicates that compounds incorporating indole and pyridazine structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some indole-based compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Neuroprotective Effects : Certain derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kv1.3 Inhibition : Analogous compounds have demonstrated inhibitory effects on Kv1.3 potassium channels, which are involved in various physiological processes, including immune responses and neuronal excitability. For instance, studies have shown that certain benzamide analogs can effectively inhibit Kv1.3 channels, leading to potential applications in treating autoimmune diseases .
- MAO-B Inhibition : The indole moiety has been linked to the inhibition of MAO-B, an enzyme that degrades neurotransmitters such as dopamine. This inhibition can enhance dopaminergic signaling, providing therapeutic benefits in conditions like Parkinson's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example:
- Cell Proliferation Assays : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines, indicating significant antiproliferative effects.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the indole and pyridazine rings in modulating biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups on indole | Increased potency against cancer cells |
| Alkyl substitutions on pyridazine | Enhanced selectivity for Kv1.3 channels |
属性
IUPAC Name |
3-indol-1-yl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-10-4-13-24-26(21)14-5-12-23-22(28)18-7-3-8-19(16-18)25-15-11-17-6-1-2-9-20(17)25/h1-4,6-11,13,15-16H,5,12,14H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRWZCJQAIFFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCCCN4C(=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














